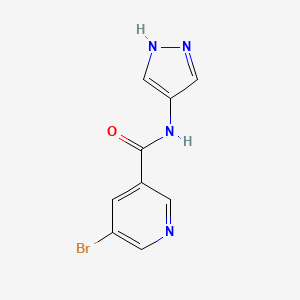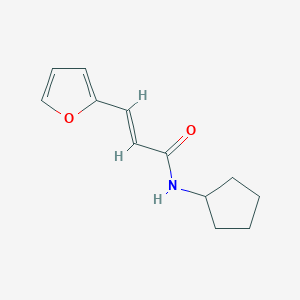![molecular formula C12H10BrN B14915023 2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
2-Bromo-6,9-dihydropyrido[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6,9-dihydropyrido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]indoles. These compounds are known for their significant biological activities and are found in various natural products and pharmaceuticals. The structure of this compound consists of a fused pyridine and indole ring system with a bromine atom at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,9-dihydropyrido[1,2-a]indole can be achieved through several synthetic routes. One common method involves the cyclization of N-allenyl indoles. For example, the gold-catalyzed cycloisomerization of N-2,3-butadienylindoles can afford 6,9-dihydropyrido[1,2-a]indoles, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6,9-dihydropyrido[1,2-a]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Bromo-6,9-dihydropyrido[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 2-Bromo-6,9-dihydropyrido[1,2-a]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific biological activity. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]indole: The parent compound without the bromine atom.
6,9-Dihydropyrido[1,2-a]indole: The compound without the bromine substitution.
2-Substituted Pyrido[1,2-a]indoles: Compounds with different substituents at the 2-position.
Uniqueness
2-Bromo-6,9-dihydropyrido[1,2-a]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H10BrN |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
2-bromo-6,9-dihydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H10BrN/c13-10-4-5-12-9(7-10)8-11-3-1-2-6-14(11)12/h1-2,4-5,7-8H,3,6H2 |
Clé InChI |
SXGGWMXTRIYYSX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN2C1=CC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)



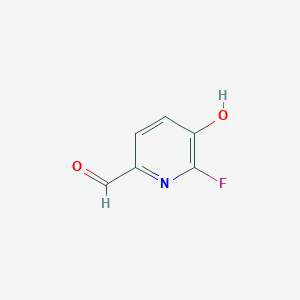
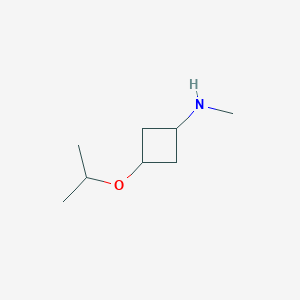


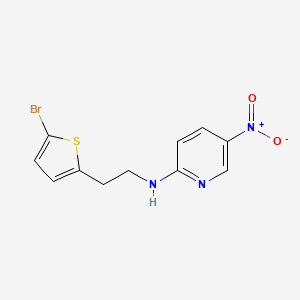
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
